molecular formula C18H19N5O2 B4554638 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4554638
M. Wt: 337.4 g/mol
InChI Key: YUOYXQABRLMUSS-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

    Benzylation: The benzyl group can be introduced through a benzyl halide in the presence of a base.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer properties. A study conducted by Pokhodylo et al. (2020) reported that derivatives of triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their ability to disrupt fungal cell membranes and inhibit the growth of bacteria. In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial effects, suggesting that this compound may have potential as an antimicrobial agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Triazoles have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The presence of the carboxamide group may enhance its ability to interact with biological targets involved in inflammation .

Microwave-Assisted Synthesis

This method involves the use of microwave irradiation to facilitate the reaction between appropriate precursors. This approach has been shown to improve yield and reduce reaction time significantly compared to traditional synthesis methods .

Two-Step Synthesis

A common synthetic route includes a two-step process involving a Dimroth rearrangement followed by amidation. This method allows for the introduction of the benzyl and ethoxyphenyl groups effectively while maintaining the integrity of the triazole ring .

Case Study 1: Anticancer Screening

In a study published in 2020, researchers synthesized several triazole derivatives, including this compound. These derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of triazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The study found that this compound showed significant inhibitory activity compared to control groups, suggesting its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity through agonist or antagonist actions.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzylated Compounds: Compounds with benzyl groups attached to different core structures.

    Ethoxyphenyl Compounds: Compounds with ethoxyphenyl groups attached to different core structures.

Uniqueness

5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological effects.

Structural Characteristics

The compound features a triazole ring that is known for its role in medicinal chemistry. Its molecular structure includes:

  • Triazole moiety : A five-membered ring containing three nitrogen atoms.
  • Amino group : Contributes to the compound's reactivity and interaction with biological targets.
  • Benzyl and ethoxyphenyl substituents : These groups enhance lipophilicity and may influence biological activity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the efficient preparation of triazole derivatives. For instance, microwave-assisted synthesis has been employed to produce compounds like this compound with high yields and purity .

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. In studies involving influenza virus strains, compounds similar to this compound demonstrated the ability to inhibit neuraminidase activity by up to 40% at specific concentrations . This suggests potential as a therapeutic agent against viral infections.

Anticancer Activity

The triazole scaffold has been linked to anticancer effects. Compounds containing this moiety have shown promising results in inhibiting cancer cell growth across various types. For instance, derivatives were tested against a panel of 60 human cancer cell lines, revealing growth inhibition rates exceeding 60% in several cases . The mechanism of action is believed to involve modulation of apoptotic pathways and interference with cellular signaling cascades.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their substituents. For example:

  • Substituents at the C-4 position : The presence of electron-donating groups (e.g., methoxy) enhances antiviral activity.
  • Hydrophobic interactions : The benzyl and ethoxy groups improve binding affinity to biological targets by increasing lipophilicity .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in various biological assays:

StudyCompound TestedBiological ActivityResults
Triazole DerivativeNeuraminidase InhibitionUp to 40% inhibition at 1 mg/100 μL
MMB TriazolesAnticancer Activity>60% growth inhibition in multiple cancer lines
Triazole DicarboxylatesAntituberculotic ActivitySignificant inhibition observed

Properties

IUPAC Name

5-amino-N-benzyl-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-15-10-8-14(9-11-15)23-17(19)16(21-22-23)18(24)20-12-13-6-4-3-5-7-13/h3-11H,2,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOYXQABRLMUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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